

A Technical Guide to the Solubility of 4-Bromoisoquinoline

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Compound of Interest

Compound Name: 4-Bromoisoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of **4-Bromoisoquinoline**. Due to a lack of extensive quantitative solubility data in published literature, this document focuses on the foundational principles governing its solubility, qualitative observations, and a detailed experimental framework for its precise quantitative determination.

Introduction to 4-Bromoisoquinoline

4-Bromoisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Its structure is foundational in the development of various biologically active molecules and serves as a key intermediate in organic synthesis. Understanding its solubility is a critical first step in reaction optimization, purification, formulation, and the development of novel therapeutics. The physicochemical properties of **4-Bromoisoquinoline**, such as its melting point of 40-43 °C and boiling point of 280-285 °C, are well-documented^{[1][2]}.

Solubility Profile

The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with solvent molecules. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents^{[3][4]}. **4-Bromoisoquinoline** possesses a moderately polar nitrogen-containing

heterocyclic ring system, but the bromine atom and bicyclic aromatic structure also contribute significant non-polar character.

Qualitative Solubility: Vendor information indicates that **4-Bromoisoquinoline** is soluble in chloroform and methanol[1]. This suggests it has an affinity for both polar protic (methanol) and polar aprotic (chloroform) solvents. As a weak organic base (predicted pKa of 3.30)[1], its solubility is expected to increase in acidic aqueous solutions due to the formation of a more soluble salt.

Quantitative Solubility Data: As of this guide's publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **4-Bromoisoquinoline** across a range of common laboratory solvents is not readily available in peer-reviewed journals or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

Solvent	Solvent Type	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Water	Polar Protic	25	Data not available	Data not available
Methanol	Polar Protic	25	Data not available	Data not available
Ethanol	Polar Protic	25	Data not available	Data not available
Acetone	Polar Aprotic	25	Data not available	Data not available
Chloroform	Polar Aprotic	25	Data not available	Data not available
Toluene	Non-Polar	25	Data not available	Data not available
Hexane	Non-Polar	25	Data not available	Data not available
5% HCl (aq)	Aqueous Acid	25	Data not available	Data not available

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a solid compound is the shake-flask method^{[5][6]}. This procedure measures the concentration of a solute in a saturated solution that is in equilibrium with the solid compound.

Objective: To determine the equilibrium solubility of **4-Bromoisoquinoline** in a given solvent at a specified temperature.

Materials:

- **4-Bromoisoquinoline** (crystalline solid, purity ≥97%)[7]

- Solvent of interest (analytical grade)
- Scintillation vials or flasks with screw caps
- Thermostatically controlled shaker or water bath
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

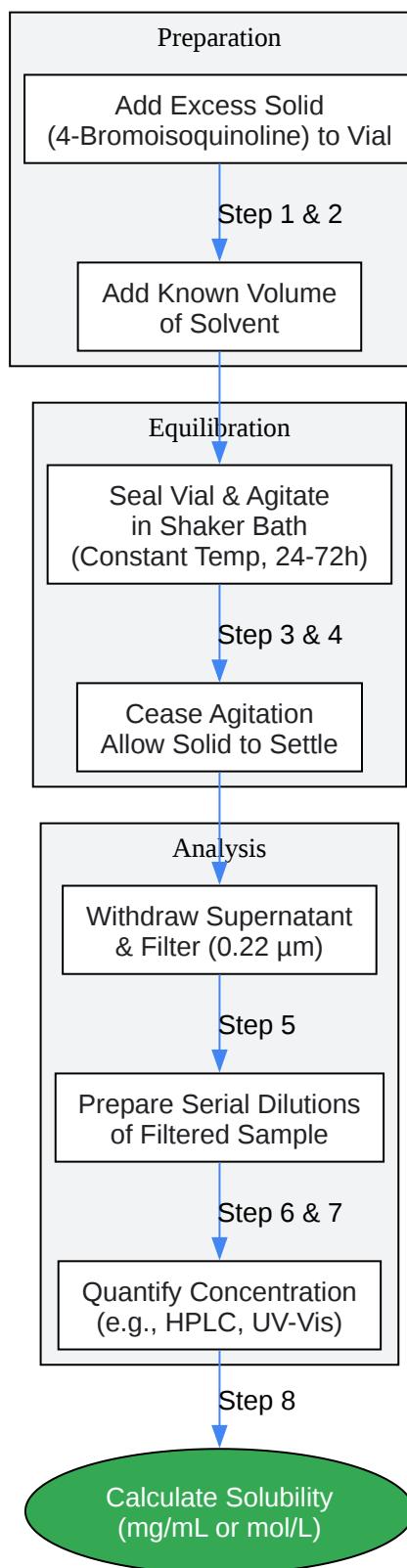
Procedure:

- Preparation: Add an excess amount of solid **4-Bromoisoquinoline** to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
- Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). The mixture should be agitated vigorously for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours^{[6][8]}. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time.
- Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours to permit the undissolved solid to settle^[9].
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates. This step is critical to avoid artificially high results.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

- Quantification: Analyze the concentration of **4-Bromoisoquinoline** in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
- Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

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Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative solubility data for **4-Bromoisoquinoline** is sparse, its structural characteristics suggest solubility in moderately polar organic solvents. For professionals in research and drug development, direct experimental determination is necessary for accurate and reliable data. The shake-flask method detailed in this guide provides a robust and universally accepted protocol for this purpose. The resulting data is fundamental for guiding synthesis, enabling efficient purification, and developing effective formulation strategies.

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